4-Phenylbenzyl isothiocyanate
Overview
Description
4-Phenylbenzyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds are derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables.
Mechanism of Action
Target of Action
4-Phenylbenzyl isothiocyanate, like other isothiocyanates (ITCs), governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
ITCs interact with their targets, leading to a variety of changes. For instance, they can inhibit CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit metastasis . The specific interactions of this compound with its targets are still under investigation.
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway affects various downstream effects, including the modulation of cancer-related targets or pathways .
Pharmacokinetics
The pharmacokinetic features of ITCs include linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of ITCs, including this compound.
Result of Action
The molecular and cellular effects of ITCs’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH and the presence of certain cofactors can affect the formation of ITCs from GSLs . Additionally, dietary intake of cruciferous vegetables, which are rich in GSLs, can increase the bioavailability of ITCs .
Biochemical Analysis
Biochemical Properties
4-Phenylbenzyl isothiocyanate interacts with various enzymes and proteins, influencing biochemical reactions. It governs many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by governing many intracellular targets, including proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also induces autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It governs many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to enhance cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests . It also plays a positive role in neuroprotection, especially in the cortex .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce tumor size when given simultaneously with N-methyl-N-nitrosourea (MNU), a carcinogen . The chemopreventive effects were not seen when the compound was given after the tumor initiation by MNU .
Metabolic Pathways
This compound is involved in the metabolic pathways of glucosinolates. Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-phenylbenzylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines, followed by desulfurization to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using primary amines and thiophosgene. The reaction is carried out in a solvent such as dimethylbenzene under nitrogen protection to ensure safety and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
4-Phenylbenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It exhibits antimicrobial properties and is used in studies related to pathogen inhibition.
Medicine: Its anticancer properties make it a candidate for cancer research and drug development.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays
Comparison with Similar Compounds
- Phenyl ethyl isothiocyanate: Known for its antimicrobial and anticancer properties.
- Sulforaphane: Widely studied for its chemopreventive effects.
- Allyl isothiocyanate: Noted for its antimicrobial activity .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVWCRZNUFESFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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